![molecular formula C9H22O2Si B13933338 Silane, [(5-methoxypentyl)oxy]trimethyl- CAS No. 54767-36-1](/img/structure/B13933338.png)
Silane, [(5-methoxypentyl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypentyloxytrimethylsilane is an organosilicon compound with the molecular formula C9H22O2Si and a molecular weight of 190.36 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a methoxypentyloxy chain. It is used in various chemical applications due to its unique properties.
Preparation Methods
The synthesis of 5-Methoxypentyloxytrimethylsilane typically involves the reaction of trimethylsilyl chloride with 5-methoxypentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Methoxypentanol+Trimethylsilyl chloride→5-Methoxypentyloxytrimethylsilane+Hydrochloric acid
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Methoxypentyloxytrimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the cleavage of the Si-O bond, leading to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Scientific Research Applications
5-Methoxypentyloxytrimethylsilane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The trimethylsilyl group can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Methoxypentyloxytrimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The pathways involved include nucleophilic substitution and elimination reactions, where the trimethylsilyl group acts as a leaving group .
Comparison with Similar Compounds
5-Methoxypentyloxytrimethylsilane can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Trimethylsilyl ether: Commonly used as a protecting group for alcohols.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
The uniqueness of 5-Methoxypentyloxytrimethylsilane lies in its specific structure, which combines the properties of a methoxypentyloxy chain with a trimethylsilyl group, making it versatile for various applications .
Properties
CAS No. |
54767-36-1 |
|---|---|
Molecular Formula |
C9H22O2Si |
Molecular Weight |
190.35 g/mol |
IUPAC Name |
5-methoxypentoxy(trimethyl)silane |
InChI |
InChI=1S/C9H22O2Si/c1-10-8-6-5-7-9-11-12(2,3)4/h5-9H2,1-4H3 |
InChI Key |
IPBFETYVOGXEJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
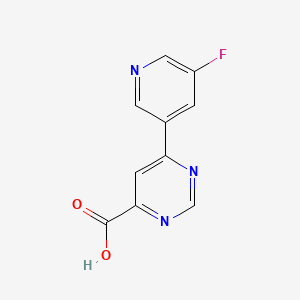

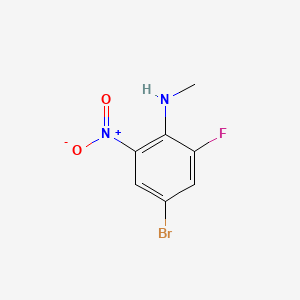
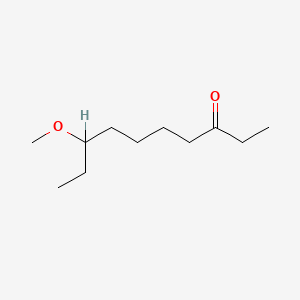
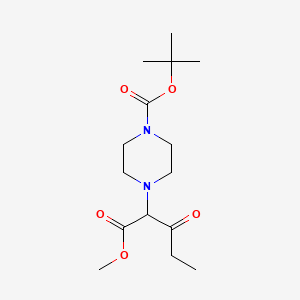
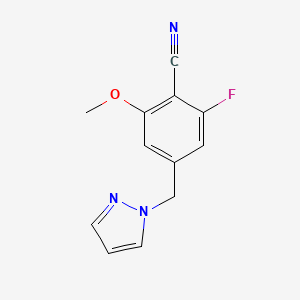
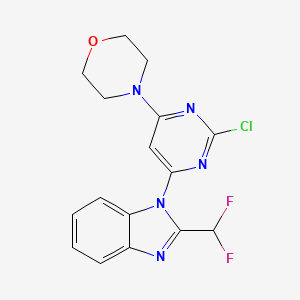
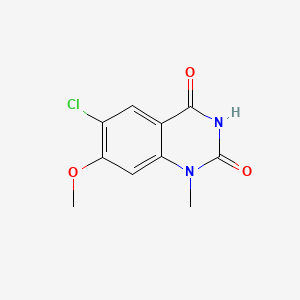
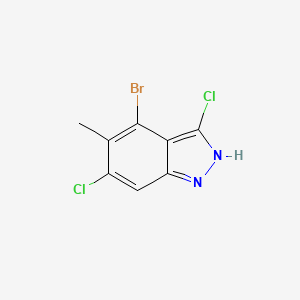
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
